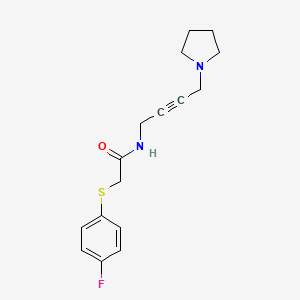
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring . They have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused benzene and imidazole ring. The specific structure of “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” would include these rings along with an ethanamine group attached to the imidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The specific reactions that “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” can undergo are not available in the literature I have access to.Applications De Recherche Scientifique
Pharmacological Properties
Benzimidazoles, including “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine”, have been extensively explored for their pharmacological properties . They have been found to be potent inhibitors of various enzymes, leading to a wide range of therapeutic uses .
Antidiabetic Applications
Benzimidazole derivatives have shown promising results in the treatment of diabetes . They have been found to have antidiabetic properties, making them a potential candidate for further research in this field .
Anticancer Applications
Benzimidazole derivatives have also been studied for their anticancer properties . For instance, 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole analogs have shown antitumor activity in human breast adenocarcinoma cell lines .
Antimicrobial and Antiparasitic Applications
These compounds have been found to have antimicrobial and antiparasitic properties . This makes them a potential candidate for the development of new antimicrobial and antiparasitic drugs .
Analgesic Applications
Benzimidazole derivatives have been found to have analgesic properties . This suggests that they could be used in the development of new pain relief medications .
Antiviral and Antihistamine Applications
These compounds have been found to have antiviral and antihistamine properties . This suggests potential uses in the treatment of viral infections and allergies .
Cardiovascular Disease Applications
Benzimidazole derivatives have been used in cardiovascular disease treatment . Their properties make them a potential candidate for further research in this field .
Neurology, Endocrinology, and Ophthalmology Applications
Benzimidazole derivatives have been found to have applications in neurology, endocrinology, and ophthalmology . This suggests a wide range of potential uses in various medical fields .
Mécanisme D'action
Orientations Futures
The future directions for research on benzimidazoles are vast, given their wide range of biological activities. They continue to be a focus in the development of new pharmaceuticals . The specific future directions for “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” are not available in the literature I have access to.
Propriétés
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQIMYGJMAGIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)

![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)

![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)

![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2678495.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2678496.png)

![{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2678499.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678500.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2678502.png)